3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate
Overview
Description
3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[515826]pentadecane-3,11-dicarboxylate is a complex organic compound characterized by its unique triazadispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate typically involves multiple steps, including the formation of the triazadispiro core and subsequent functionalization. Common synthetic routes may include the use of β-keto esters and transesterification reactions . The reaction conditions often involve the use of catalysts such as zinc sulfate at elevated temperatures (e.g., 80°C) to facilitate the transesterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 15-Oxo-3,11,14-Triaza-Dispiro[5.1.5.2]Pentadecane-3,11-Dicarboxylic Acid 3-Benzyl Ester 11-Tert-Butyl Ester
- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
Compared to similar compounds, 3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate stands out due to its specific triazadispiro structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O5/c1-23(2,3)33-22(31)28-15-11-25(12-16-28)18-24(20(29)26-25)9-13-27(14-10-24)21(30)32-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIURQERVCLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105091 | |
Record name | 3,11,14-Triazadispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid, 15-oxo-, 11-(1,1-dimethylethyl) 3-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-90-4 | |
Record name | 3,11,14-Triazadispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid, 15-oxo-, 11-(1,1-dimethylethyl) 3-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,11,14-Triazadispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid, 15-oxo-, 11-(1,1-dimethylethyl) 3-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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